
N-Cbz-3-methyl-DL-valine Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cbz-3-methyl-DL-valine Methyl Ester: is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . It is a derivative of valine, an essential amino acid, and is often used in peptide synthesis due to its protective group properties. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which serves as a protecting group for the amino function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-3-methyl-DL-valine Methyl Ester typically involves the protection of the amino group of 3-methyl-DL-valine with a carbobenzyloxy group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of dichloromethane as a solvent and a base such as diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups like Cbz is crucial in peptide synthesis, and the compound is often produced in bulk for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: N-Cbz-3-methyl-DL-valine Methyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H2
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Major Products Formed:
Hydrogenation: Removal of the Cbz group results in the formation of 3-methyl-DL-valine.
Hydrolysis: Hydrolysis of the ester group yields 3-methyl-DL-valine carboxylic acid.
科学的研究の応用
Chemistry: N-Cbz-3-methyl-DL-valine Methyl Ester is widely used in peptide synthesis as a protecting group for the amino function. It allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides .
Biology and Medicine: In biological research, the compound is used to study enzyme-substrate interactions and protein synthesis. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its use in automated peptide synthesizers enhances the efficiency and accuracy of peptide production .
作用機序
The mechanism of action of N-Cbz-3-methyl-DL-valine Methyl Ester primarily involves its role as a protecting group in peptide synthesis. The Cbz group protects the amino function from unwanted reactions during the synthesis process. The compound is selectively deprotected under specific conditions, allowing for the sequential addition of amino acids to form peptides .
類似化合物との比較
- N-Cbz-L-valine Methyl Ester
- N-Cbz-DL-valine Methyl Ester
- N-Boc-3-methyl-DL-valine Methyl Ester
Comparison: N-Cbz-3-methyl-DL-valine Methyl Ester is unique due to the presence of the 3-methyl group, which can influence the steric and electronic properties of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection .
特性
IUPAC Name |
methyl 3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)12(13(17)19-4)16-14(18)20-10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFCAJVCJLEMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
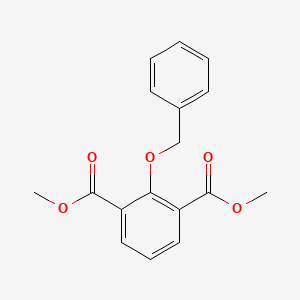
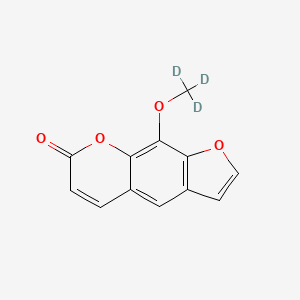

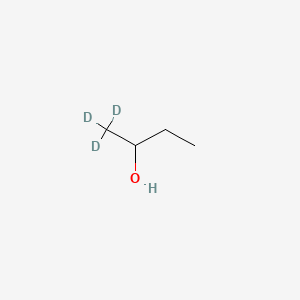
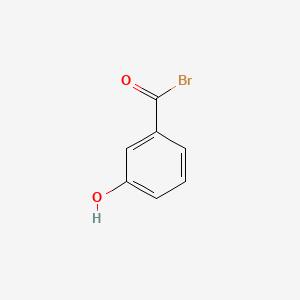
![5-Ethoxytetrazolo[1,5-c]quinazoline](/img/structure/B585221.png)
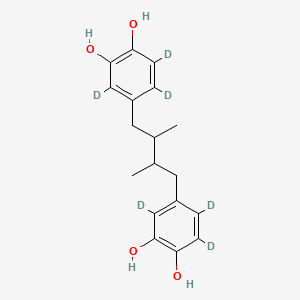

![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)
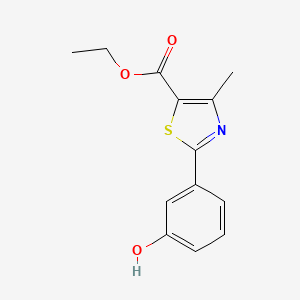
![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)
